molecular formula C20H17F2N5O3 B6492920 N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008262-55-2

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B6492920
CAS No.: 1008262-55-2
M. Wt: 413.4 g/mol
InChI Key: BGBWRPVNSXVJLJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethylphenyl group at position 5 and an acetamide side chain linked to a 2,4-difluorophenyl moiety. This structure combines fluorinated aromatic groups with a fused triazole-pyrrolidine system, which is often associated with bioactivity in medicinal and agrochemical contexts . Its synthesis likely involves multi-step heterocyclization and coupling reactions, as seen in analogous compounds (e.g., Scheme 2 in ) .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O3/c1-10-3-5-13(7-11(10)2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-6-4-12(21)8-14(15)22/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBWRPVNSXVJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The target compound shares structural homology with other pyrrolo-triazole derivatives. For example, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide () replaces the 3,4-dimethylphenyl group with a 3-chloro-4-fluorophenyl substituent and modifies the acetamide’s aromatic ring (2,3-dimethylphenyl vs. 2,4-difluorophenyl).

Aromatic Substitution Patterns

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide; ) is a triazolo-pyrimidine herbicide. Unlike the target compound, it lacks the pyrrolo-triazole core but shares fluorinated aromatic motifs. The sulfonamide group in flumetsulam increases acidity, favoring herbicidal activity via ALS enzyme inhibition .
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide; ) features an oxazolidinone ring instead of a triazole. Its methoxy group and dimethylphenyl substituents suggest distinct pharmacokinetic properties, such as prolonged half-life compared to fluorinated analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Aromatic Substituents Key Functional Groups Potential Applications Reference
N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide Pyrrolo-triazole 3,4-Dimethylphenyl, 2,4-difluorophenyl Acetamide, dioxo Antimicrobial/Agrochemical
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide Pyrrolo-triazole 3-Chloro-4-fluorophenyl, 2,3-dimethylphenyl Acetamide, dioxo Kinase inhibition
Flumetsulam Triazolo-pyrimidine 2,6-Difluorophenyl Sulfonamide, methyl Herbicide (ALS inhibitor)
Oxadixyl Oxazolidinone 2,6-Dimethylphenyl Methoxy, oxazolidinone Fungicide

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods for analogous pyrrolo-triazoles, such as heterocyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (, Scheme 2) .
  • Structure-Activity Relationships (SAR) : Fluorine and chlorine substituents enhance lipid solubility and target affinity, while dimethyl groups may reduce metabolic degradation .
  • Computational Similarity Analysis : Molecular similarity metrics (e.g., Tanimoto coefficient) could quantify structural overlap with bioactive analogs, guiding virtual screening () .

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